1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is substituted with a 4-chlorobenzyl group, a methoxy group at the 6-position, and a tosyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced by reacting the intermediate with methanol in the presence of a base such as sodium methoxide.
Tosylation: The tosyl group can be introduced by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Biology: The compound is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes. Additionally, the compound can inhibit enzymes involved in key biological pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
4-Chlorobenzyl Chloride: A precursor used in the synthesis of various quinoline derivatives.
Uniqueness
1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, methoxy group, and tosyl group enhances its reactivity and potential biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-3-10-20(11-4-16)31(28,29)23-15-26(14-17-5-7-18(25)8-6-17)22-12-9-19(30-2)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYMIUBBXFVODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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